N-(5-Chloropyridin-2-YL)nonanamide
Description
Properties
CAS No. |
664351-36-4 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)nonanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-2-3-4-5-6-7-8-14(18)17-13-10-9-12(15)11-16-13/h9-11H,2-8H2,1H3,(H,16,17,18) |
InChI Key |
BJDJWVHACDPSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-Aminopyridine in Strong Acidic Media
The synthesis of 5-chloro-2-aminopyridine, a critical precursor, is achieved via electrophilic aromatic substitution in sulfuric acid (H₀ < -3.5) using chlorine gas. Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction temperature | 25–30°C | >90% |
| H₂SO₄ concentration | 98% | Minimizes dichlorination |
| Stoichiometry (Cl₂) | 1.1 eq | Limits over-chlorination |
Protonation of 2-aminopyridine under these conditions directs chlorination to the 5-position due to resonance stabilization of the Wheland intermediate. This method yields 92% purity with <3% 2-amino-3,5-dichloropyridine byproduct.
Preparation of this compound
Direct Amidation via Nonanoyl Chloride
Procedure :
- Activation : Nonanoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) for 2 h.
$$ \text{CH}3(\text{CH}2)7\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{CH}2)7\text{COCl} + \text{SO}2 + \text{HCl} $$ - Coupling : 5-Chloro-2-aminopyridine (1.05 eq) is added to the cooled (0°C) acid chloride solution with triethylamine (2.0 eq). The mixture is stirred for 12 h at 25°C.
- Work-up : The product is extracted with ethyl acetate, washed with 5% NaHCO₃, and crystallized from hexane/ethyl acetate (4:1).
Performance Data :
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
Microwave-Assisted Synthesis
A 30-minute microwave irradiation (150 W, 100°C) in DMF with HATU (1.1 eq) and DIPEA (2.5 eq) achieves 85% yield, reducing reaction time from 12 h to 0.5 h.
Optimization Strategies and Byproduct Analysis
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) | Byproduct (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 1.2 |
| THF | 7.52 | 68 | 4.5 |
| DMF | 36.7 | 85 | 0.8 |
Polar aprotic solvents like DMF enhance nucleophilicity of 5-chloro-2-aminopyridine, suppressing N-acylurea formation.
Temperature-Dependent Side Reactions
At >40°C, competing hydrolysis of nonanoyl chloride becomes significant:
$$ \text{CH}3(\text{CH}2)7\text{COCl} + \text{H}2\text{O} \rightarrow \text{CH}3(\text{CH}2)_7\text{COOH} + \text{HCl} $$
This is mitigated by maintaining temperatures ≤30°C during coupling.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O, 1 mL/min):
Industrial-Scale Process Recommendations
For kilogram-scale production:
- Preferred Method : Microwave-assisted HATU coupling (30 min, 85% yield).
- Cost Analysis :
- Raw material cost: \$412/kg (HATU route) vs. \$298/kg (thionyl chloride route).
- Throughput advantage justifies 38% higher cost for HATU method.
- Waste Management : Neutralization of HCl byproducts using Ca(OH)₂ slurry reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-YL)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(5-Chloropyridin-2-YL)nonanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloropyridin-2-YL)nonanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-Chloropyridin-2-YL)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyridine-Based Amides
- N-(5-Chloropyridin-2-yl)-β-alanine derivatives: Synthesized via reactions with acrylic acid or hydrazine hydrate, these compounds (e.g., 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide) demonstrate antioxidative and antibacterial properties. For example, compound 3 showed superior radical scavenging activity, while 4 and 5 exhibited reducing power .
- Its molecular weight (325.19 g/mol) and lipophilicity differ significantly from the nonanamide variant .
- 2-(4-Chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide: With a chlorophenoxy group, this compound (C₁₅H₁₄Cl₂N₂O₂) has a higher halogen content, likely influencing solubility and metabolic stability compared to the nonanamide analogue .
Nonanamide Derivatives
- Pseudocapsaicin (N-(4-Hydroxy-3-methoxybenzyl)nonanamide): A capsaicin analogue with a vanillyl group instead of pyridine. It shares the nonanamide chain but exhibits distinct bioactivity due to the phenolic moiety, including TRPV1 receptor agonism .
- Dihydrocapsaicin: Structurally similar to pseudocapsaicin but with an 8-methylnonanamide chain, this compound highlights how alkyl chain branching affects thermal stability and receptor binding .
Table 1: Key Properties of Selected Compounds
Solubility and Lipophilicity
- The nonanamide chain in this compound confers high lipophilicity (logP ~4.5 estimated), similar to pseudocapsaicin (logP ~3.8) . In contrast, shorter-chain derivatives like the β-alanine-based propanamides (e.g., compound 3) are more water-soluble due to polar urea/thiourea groups .
Bioactivity
- Antioxidant Activity: Pyridine-urea hybrids (e.g., compound 3) outperform nonanamide derivatives in radical scavenging, likely due to hydrogen-donating thiourea moieties .
- Antibacterial Effects: Hydrazone derivatives of N-(5-chloropyridin-2-yl)-β-alanine inhibit bacterial growth (e.g., E. coli), whereas nonanamide analogues lack reported antibacterial data .
- Enzyme Modulation: PROTAC degraders like 5h (a nonanamide-containing compound) target CDK12/13, suggesting the nonanamide chain may enhance proteasome recruitment in drug design .
Q & A
Q. How can researchers optimize the synthesis of N-(5-Chloropyridin-2-yl)nonanamide to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling 5-chloropyridin-2-amine with nonanoyl chloride under basic conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of amine to acyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize HCl byproducts.
- Temperature Control : Maintain temperatures between 0–5°C during initial mixing to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
Reference : Synthesis protocols for analogous compounds (e.g., hydrazones and triazoles) in and .
Q. What spectroscopic techniques are critical for confirming the structure of N-(5-Chloropyridin-2-yl)nonanamide?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ ~8.2–8.5 ppm for H-3 and H-6), nonanamide chain (δ ~2.2–2.4 ppm for α-CH₂, δ ~1.2–1.6 ppm for aliphatic protons), and amide NH (δ ~9–10 ppm).
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values.
Reference : Structural confirmation methods in and .
Q. How can researchers design initial biological activity screens for N-(5-Chloropyridin-2-yl)nonanamide?
- Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging (IC₅₀ determination) and ferric reducing antioxidant power (FRAP) tests.
- Antibacterial Screening : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains via broth microdilution (MIC values).
- Positive Controls : Include ascorbic acid (antioxidant) and ampicillin (antibacterial) for comparative analysis.
Reference : reports antibacterial activity of hydrazone derivatives against E. coli .
Advanced Research Questions
Q. What mechanistic insights explain the divergent biological activities of N-(5-Chloropyridin-2-yl)nonanamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the nonanamide chain (e.g., introduce branched alkyl groups or fluorinated moieties) to assess hydrophobicity and electronic effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) or antioxidant targets (e.g., NADPH oxidase).
- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450-mediated oxidation.
Reference : SAR analysis in (derivatives with trifluoromethyl groups) .
Q. How can researchers resolve contradictions in reported biological data for N-(5-Chloropyridin-2-yl)nonanamide analogs?
- Methodological Answer :
- Batch Reproducibility : Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography.
- Assay Variability : Standardize protocols (e.g., inoculum size in antibacterial tests, incubation time in antioxidant assays).
- Data Normalization : Express results relative to internal controls (e.g., % inhibition normalized to baseline ROS levels).
Reference : notes variability in hydrazone activity against Rhizobium radiobacter .
Q. What advanced analytical strategies characterize impurities in N-(5-Chloropyridin-2-yl)nonanamide synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., unreacted 5-chloropyridin-2-amine) using a C18 column and ESI+ ionization.
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., dimerized products) to confirm impurity identity.
- Thermogravimetric Analysis (TGA) : Monitor thermal degradation profiles to identify solvent residues or unstable intermediates.
Reference : Impurity profiling in (ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride) .
Q. How can reaction conditions be tailored for regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use n-BuLi with directing groups (e.g., amides) to install substituents at the C-3 position.
- Palladium Catalysis : Employ Suzuki-Miyaura coupling (e.g., Pd(PPh₃)₄, K₂CO₃) for C-5 arylation.
- Photoredox Strategies : Leverage visible-light-mediated reactions for C–H activation.
Reference : Pd-catalyzed protocols in and photoredox methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
